N-(1-cyanocyclohexyl)-3,5-difluorobenzamide
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Overview
Description
N-(1-cyanocyclohexyl)-3,5-difluorobenzamide: is a chemical compound that features a cyano group attached to a cyclohexyl ring, which is further connected to a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-3,5-difluorobenzamide typically involves the reaction of 1-cyanocyclohexylamine with 3,5-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-(1-cyanocyclohexyl)-3,5-difluorobenzamide can undergo various chemical reactions, including:
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Hydrolysis: Formation of 1-cyanocyclohexaneacetic acid.
Reduction: Formation of 1-cyclohexylamine-3,5-difluorobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(1-cyanocyclohexyl)-3,5-difluorobenzamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of cyano and difluorobenzamide groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-3,5-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the difluorobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- N-(1-cyanocyclohexyl)acetamide
- 4-chloro-N-(1-cyanocyclohexyl)benzamide
- N-(4-cyanotetrahydro-2H-pyran-4-yl)benzamide
Comparison: N-(1-cyanocyclohexyl)-3,5-difluorobenzamide is unique due to the presence of both cyano and difluorobenzamide groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the difluorobenzamide moiety enhances the compound’s stability and reactivity, making it more suitable for certain applications .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-3,5-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-11-6-10(7-12(16)8-11)13(19)18-14(9-17)4-2-1-3-5-14/h6-8H,1-5H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDWCYKTAPLBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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